
5-Methyl-3-(trifluoromethyl)picolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Metil-3-(trifluorometil)picolinaldehído: es un compuesto orgánico con la fórmula molecular C8H6F3NO . Es un derivado del picolinaldehído, donde el grupo metilo está unido a la quinta posición y el grupo trifluorometilo está unido a la tercera posición del anillo de piridina. Este compuesto es conocido por sus propiedades químicas únicas y se utiliza en diversas aplicaciones de investigación científica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 5-Metil-3-(trifluorometil)picolinaldehído típicamente involucra la funcionalización del anillo de piridina. Un método común es la litiación de la posición 5 seguida de la captura con electrófilos . Este proceso requiere un control cuidadoso de las condiciones de reacción para evitar la precipitación y asegurar un alto rendimiento.
Métodos de producción industrial: La producción industrial de 5-Metil-3-(trifluorometil)picolinaldehído puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo puede ayudar a mantener condiciones de reacción consistentes y mejorar la eficiencia general del proceso .
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: El 5-Metil-3-(trifluorometil)picolinaldehído puede sufrir reacciones de oxidación para formar los ácidos carboxílicos correspondientes.
Reducción: La reducción de este compuesto puede conducir a la formación de alcoholes.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Los nucleófilos como las aminas y los tioles pueden utilizarse en condiciones básicas.
Principales productos formados:
Oxidación: Ácidos carboxílicos.
Reducción: Alcoholes.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 5-Metil-3-(trifluorometil)picolinaldehído se utiliza en diversos campos de la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Puede utilizarse en el estudio de las interacciones enzimáticas y las vías metabólicas.
Industria: Se utiliza en la producción de agroquímicos y productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del 5-Metil-3-(trifluorometil)picolinaldehído implica su interacción con objetivos moleculares específicos. El grupo trifluorometilo mejora la lipofilia del compuesto, permitiéndole penetrar fácilmente las membranas celulares. Una vez dentro de la célula, puede interactuar con enzimas y otras proteínas, afectando diversas vías bioquímicas .
Comparación Con Compuestos Similares
Compuestos Similares:
- 5-Metil-2-(trifluorometil)picolinaldehído
- 3-Metil-5-(trifluorometil)picolinaldehído
- 5-Metil-3-(difluorometil)picolinaldehído
Comparación: El 5-Metil-3-(trifluorometil)picolinaldehído es único debido a la posición específica del grupo trifluorometilo, que influye significativamente en su reactividad química y actividad biológica. En comparación con sus análogos, puede exhibir diferentes patrones de reactividad e interacciones biológicas, convirtiéndolo en un compuesto valioso para aplicaciones de investigación específicas .
Propiedades
Número CAS |
1289060-42-9 |
|---|---|
Fórmula molecular |
C8H6F3NO |
Peso molecular |
189.13 g/mol |
Nombre IUPAC |
5-methyl-3-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO/c1-5-2-6(8(9,10)11)7(4-13)12-3-5/h2-4H,1H3 |
Clave InChI |
BSFXLOGCXQTSQK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)C=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


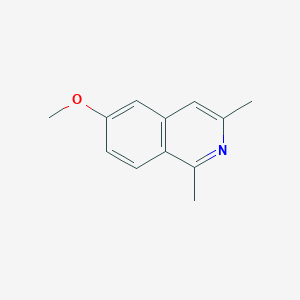


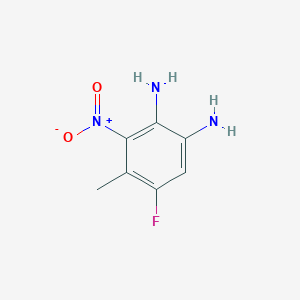
![1-Thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11907752.png)

![4-Propyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11907786.png)
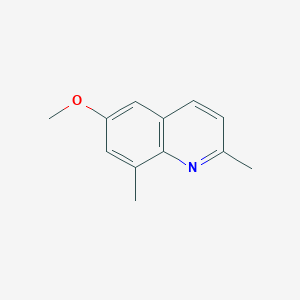

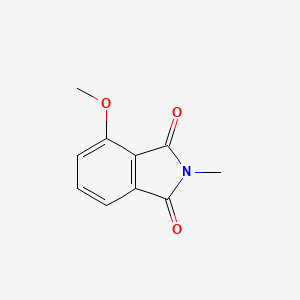
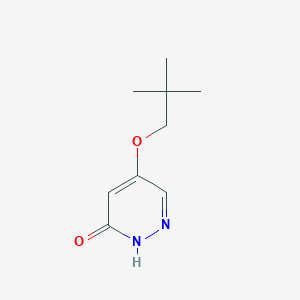
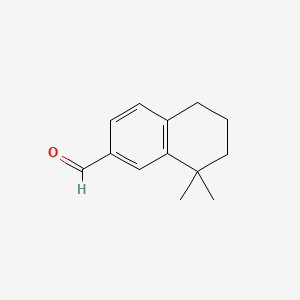
![3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11907814.png)

